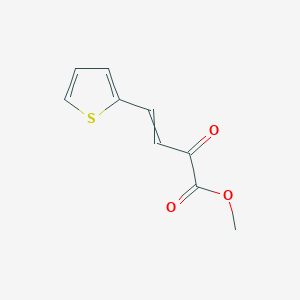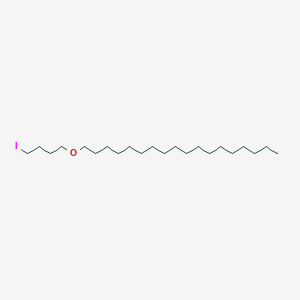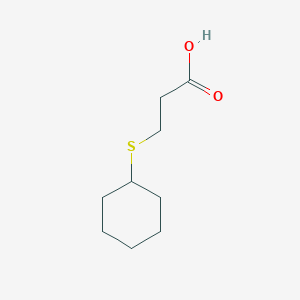
Propanoic acid, 3-(cyclohexylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 3-(cyclohexylthio)- is an organic compound that belongs to the family of carboxylic acids It is characterized by the presence of a propanoic acid moiety attached to a cyclohexylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(cyclohexylthio)- can be achieved through several methods. One common approach involves the reaction of cyclohexylthiol with a propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods
Industrial production of propanoic acid, 3-(cyclohexylthio)- often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability. The choice of raw materials and reaction conditions is crucial to achieving high purity and yield in industrial settings.
化学反应分析
Types of Reactions
Propanoic acid, 3-(cyclohexylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclohexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require the use of nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
Propanoic acid, 3-(cyclohexylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of propanoic acid, 3-(cyclohexylthio)- involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.
相似化合物的比较
Similar Compounds
Propanoic acid: A simpler carboxylic acid with similar chemical properties.
Cyclohexylthiol: Shares the cyclohexylthio group but lacks the carboxylic acid moiety.
Sulfoxides and Sulfones: Oxidized derivatives of thiol-containing compounds.
Uniqueness
Propanoic acid, 3-(cyclohexylthio)- is unique due to the combination of the propanoic acid and cyclohexylthio groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
106664-87-3 |
|---|---|
分子式 |
C9H16O2S |
分子量 |
188.29 g/mol |
IUPAC 名称 |
3-cyclohexylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H16O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11) |
InChI 键 |
UUXZAQWHAQVQJS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)SCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
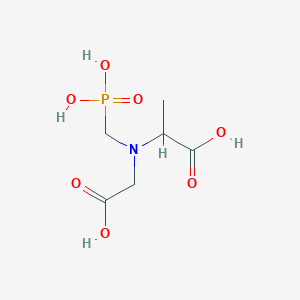
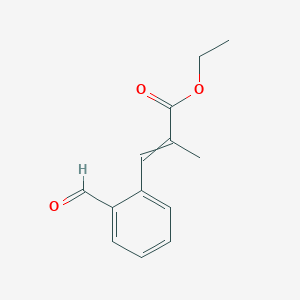
![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
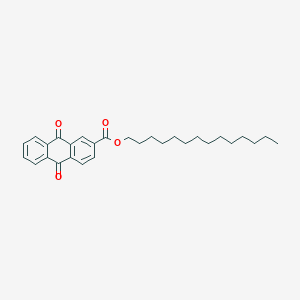
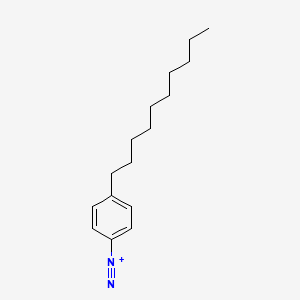
![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
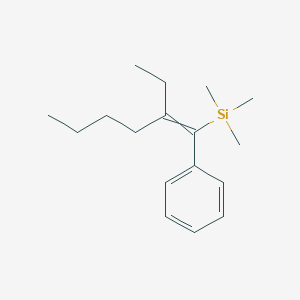
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)

